molecular formula C17H14ClNO2S B8700148 ethyl 5-chloro-3-(phenylthio)-1H-indole-2-carboxylate CAS No. 118427-37-5

ethyl 5-chloro-3-(phenylthio)-1H-indole-2-carboxylate

Cat. No. B8700148
M. Wt: 331.8 g/mol
InChI Key: XQPKGQDFGIFDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-3-(phenylthio)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H14ClNO2S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-chloro-3-(phenylthio)-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-chloro-3-(phenylthio)-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

118427-37-5

Product Name

ethyl 5-chloro-3-(phenylthio)-1H-indole-2-carboxylate

Molecular Formula

C17H14ClNO2S

Molecular Weight

331.8 g/mol

IUPAC Name

ethyl 5-chloro-3-phenylsulfanyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H14ClNO2S/c1-2-21-17(20)15-16(22-12-6-4-3-5-7-12)13-10-11(18)8-9-14(13)19-15/h3-10,19H,2H2,1H3

InChI Key

XQPKGQDFGIFDJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a partial suspension of ethyl 5-chloroindole-2-carboxylate (698 mg, 3.1 mmol) and N-(phenylthio)succinimide (683 mg, 3.3 mmol) in anhydrous methylene chloride (20 mL) at ambient temperature under an inert gas atmosphere was added boron trifluoride etherate (0.12 mL, 1.0 mmol). The reaction was monitored by tlc (thin layer chromatography) until complete. After 2 hours, the reaction was diluted with chloroform and neutralized with aq. NaHCO3. The organic layer was dried (Na2SO4), filtered through a pad of charcoal, and the solvents evaporated. The residue was triturated with hexanes as the product crystallized out to yield the title product, mp 160°-162° C. [see Table II, mp 163°-164° C⟧ This material was used as is.
Quantity
698 mg
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reactant
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683 mg
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reactant
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20 mL
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solvent
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0.12 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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